tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 889947-50-6
VCID: VC7806153
InChI: InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3
SMILES: CC1CN(CC1N)C(=O)OC(C)(C)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28

tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate

CAS No.: 889947-50-6

Cat. No.: VC7806153

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28

* For research use only. Not for human or veterinary use.

tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate - 889947-50-6

Specification

CAS No. 889947-50-6
Molecular Formula C10H20N2O2
Molecular Weight 200.28
IUPAC Name tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3
Standard InChI Key DUBXUUPBIKNFEA-UHFFFAOYSA-N
SMILES CC1CN(CC1N)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CC1N)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring substituted with:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.

  • An amino group (-NH₂) at the 3-position, enabling hydrogen bonding and nucleophilic reactivity.

  • A methyl group (-CH₃) at the 4-position, influencing ring conformation and lipophilicity.

The stereochemistry at the 3- and 4-positions significantly impacts its biological activity and synthetic utility. For example, the (3R,4R) and (3R,4S) diastereomers exhibit distinct physicochemical properties, as shown in Table 1 .

Table 1: Comparative Properties of Stereoisomers

StereoisomerCAS NumberMolecular FormulaMolecular Weight (g/mol)Specific Rotation
(3R,4S)1290191-85-3C₁₀H₂₀N₂O₂200.28Not reported
(3R,4R)1207852-59-2C₁₀H₂₀N₂O₂200.28Not reported
(3R,4R) Alternative1152110-80-9C₁₀H₂₀N₂O₂200.28Not reported

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Stretching vibrations for the Boc group appear at ~1680–1720 cm⁻¹ (C=O) and ~1250–1300 cm⁻¹ (C-O).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Methyl protons on the tert-butyl group resonate as a singlet at δ 1.4–1.5 ppm. The pyrrolidine ring protons exhibit complex splitting patterns due to restricted rotation.

    • ¹³C NMR: The carbonyl carbon of the Boc group appears at ~155 ppm, while the quaternary carbon of the tert-butyl group is observed near δ 28 ppm.

  • Chirality: The (3R,4R) and (3R,4S) configurations are confirmed via X-ray crystallography and chiral HPLC.

Synthetic Methodologies

Asymmetric Synthesis Strategies

The synthesis of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate relies on stereoselective ring-forming reactions and chiral auxiliaries. A representative route involves:

  • Pyrrolidine Ring Construction: Cyclization of γ-amino alcohols via Mitsunobu or intramolecular nucleophilic substitution reactions.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).

  • Resolution of Diastereomers: Use of chiral column chromatography or enzymatic resolution to isolate desired stereoisomers.

Example Procedure:

A solution of (3R,4R)-3-amino-4-methylpyrrolidine (1.0 equiv) in dichloromethane is treated with Boc₂O (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred for 12 hours, followed by aqueous workup and purification via flash chromatography to yield the Boc-protected product in 85% yield.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters include:

  • Temperature control (±2°C) to minimize epimerization.

  • Catalytic asymmetric hydrogenation using Ru-BINAP complexes for enantioselectivity >99%.

Pharmacological Applications

Drug Intermediate Utility

The compound serves as a precursor to DPP-4 inhibitors (e.g., sitagliptin analogs) and kinase inhibitors. Its methyl and amino groups enable:

  • Hydrogen bonding with active-site residues (e.g., Ser630 in DPP-4).

  • Steric hindrance to modulate substrate selectivity.

Table 2: Biological Targets and Therapeutic Areas

TargetTherapeutic AreaRole of CompoundReference
DPP-4Type 2 DiabetesEnhances insulin secretion
ATP-binding cassette transportersCancerOvercome multidrug resistance

Structure-Activity Relationship (SAR) Studies

  • Methyl Substitution: The 4-methyl group increases metabolic stability by shielding the pyrrolidine ring from cytochrome P450 oxidation.

  • Boc Group: Enhances membrane permeability but requires removal in prodrug strategies.

Mechanistic Insights

Enzymatic Interactions

The compound’s amino group participates in acid-base catalysis within enzyme active sites. For example, in DPP-4 inhibition:

  • The protonated amine forms a salt bridge with Glu205/206.

  • The pyrrolidine ring occupies the S1 pocket, displacing water molecules.

Modulation of Drug Resistance

In cancer cells, the compound inhibits P-glycoprotein (P-gp) by competing with chemotherapeutic agents for binding. This effect is stereospecific, with (3R,4R) exhibiting 10-fold greater potency than (3S,4S).

Comparison with Analogous Compounds

Table 3: Substituent Effects on Pharmacokinetics

CompoundSubstituentLogPMetabolic Half-Life (h)
tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate-CH₃1.24.5
tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate-F0.86.2
tert-Butyl 3-amino-4-chloropyrrolidine-1-carboxylate-Cl1.53.8
  • Fluoro Analogs: Higher metabolic stability due to C-F bond resistance to oxidation.

  • Chloro Analogs: Increased lipophilicity but prone to glutathione conjugation.

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